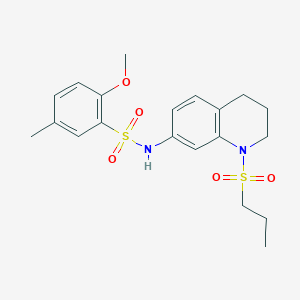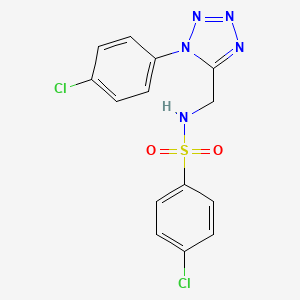![molecular formula C11H14N2O4 B2957842 [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine CAS No. 385378-68-7](/img/structure/B2957842.png)
[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine” is a chemical compound with the molecular formula C11H14N2O4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine” is 238.24 . The SMILES string representation of the molecule is [O-]N+=CC=C1O)=O .Physical And Chemical Properties Analysis
“[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine” is a solid compound . The empirical formula is C11H14N2O4 .Applications De Recherche Scientifique
Photocatalytic Applications
The compound has potential applications in photocatalysis, particularly in the synthesis and characterization of nanocomposites like TiO2/PPy (titanium dioxide/polypyrrole). These nanocomposites are promising for the photocatalytic degradation of pollutants, with the conducting polymer enhancing the semiconductor’s surface alteration and decreasing bandgap energy. This leads to more efficient charge carrier production and an increased rate of photocatalytic degradation .
Clinical Research Advancements
In the realm of clinical research, “[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine” could be instrumental in the verification of proteins and metabolites of clinical interest. It may play a role in translational research, where basic science discoveries are converted into clinical applications, ultimately improving human health. Mass spectrometry, for instance, could benefit from this compound in streamlining the verification process .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit remarkable activity against certain insects, such as nymphs of rice planthoppers
Mode of Action
It’s structurally similar to benzpyrimoxan, a novel insecticide that has shown significant activity against certain insects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Based on its structural similarity to benzpyrimoxan, it may affect the biochemical pathways related to insect growth and development . More research is needed to elucidate the specific pathways and their downstream effects.
Result of Action
Similar compounds have shown significant activity against certain insects, suggesting that this compound may have similar effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine. For instance, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other substances . More research is needed to understand how these and other environmental factors influence the compound’s action.
Propriétés
IUPAC Name |
4-(1,3-dioxan-2-yl)-N-methyl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-12-9-4-3-8(7-10(9)13(14)15)11-16-5-2-6-17-11/h3-4,7,11-12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPAOEXEJKMGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2OCCCO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)
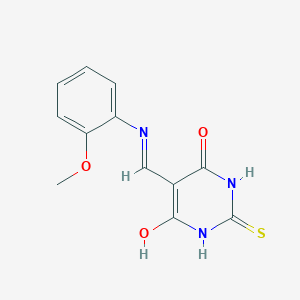
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)
![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![4-[2-(Boc-amino)-3-hydroxy-1-phenylpropyl]phenol](/img/structure/B2957769.png)
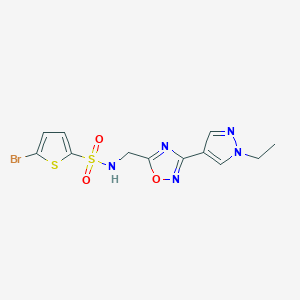
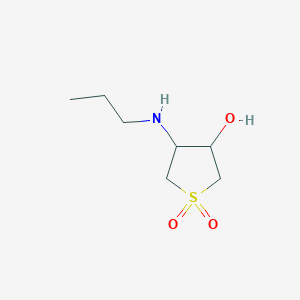

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2957776.png)
